Cas no 2172189-66-9 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid)

4-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid is a specialized Fmoc-protected thiazole derivative used in peptide synthesis and medicinal chemistry. Its key advantages include the Fmoc group, which provides orthogonal protection for amine functionalities, enabling selective deprotection under mild basic conditions. The thiazole moiety enhances structural diversity and potential bioactivity, making it valuable for designing peptidomimetics and bioactive compounds. The carboxylate and methylbutanoic acid side chain offer additional functionalization sites for conjugation or further derivatization. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-chemistry protocols, ensuring high purity and yield in complex peptide assemblies.
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid structure
2172189-66-9 structure
商品名:4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid
CAS番号:2172189-66-9
MF:C25H25N3O5S
メガワット:479.54810500145
CID:5994131
PubChem ID:165746115

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid
    • EN300-1507383
    • 2172189-66-9
    • 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
    • インチ: 1S/C25H25N3O5S/c1-15(10-23(30)31)12-26-22(29)11-16-14-34-24(27-16)28-25(32)33-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,14-15,21H,10-13H2,1H3,(H,26,29)(H,30,31)(H,27,28,32)
    • InChIKey: WVOOWZLKPOGCJG-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(NCC(C)CC(=O)O)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 479.15149208g/mol
  • どういたいしつりょう: 479.15149208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 146Ų

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1507383-10000mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1507383-2.5g
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1507383-50mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1507383-10.0g
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
10g
$14487.0 2023-06-05
Enamine
EN300-1507383-0.05g
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1507383-0.1g
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1507383-5.0g
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
5g
$9769.0 2023-06-05
Enamine
EN300-1507383-5000mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1507383-100mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1507383-250mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}-3-methylbutanoic acid
2172189-66-9
250mg
$3099.0 2023-09-27

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid 関連文献

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acidに関する追加情報

Comprehensive Analysis of 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid (CAS No. 2172189-66-9)

The compound 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid (CAS No. 2172189-66-9) is a highly specialized peptide derivative that has garnered significant attention in the fields of pharmaceutical research and biochemical synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiazole ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and proteomics, where it serves as a building block for peptide-based therapeutics.

One of the key reasons for the growing interest in 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. This property is crucial for the stepwise construction of peptides, a technique that has revolutionized the production of therapeutic peptides and protein mimics. The compound's thiazole moiety further enhances its utility, as thiazoles are known for their bioactivity and presence in many FDA-approved drugs.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in personalized medicine and targeted drug delivery. 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid is often searched in conjunction with terms like "Fmoc-protected amino acids", "peptide coupling reagents", and "thiazole derivatives in drug design". These keywords reflect the compound's relevance in cutting-edge research areas such as cancer therapy, antimicrobial agents, and enzyme inhibitors. Its CAS No. 2172189-66-9 is frequently queried in chemical databases and patent literature, underscoring its importance in intellectual property related to biopharmaceuticals.

From a structural perspective, the compound's 3-methylbutanoic acid tail provides additional versatility, enabling further functionalization for conjugation or solubility enhancement. This feature is particularly valuable in the design of peptide-drug conjugates (PDCs), a hot topic in oncology research. The integration of thiazole rings into peptide backbones is also a trending strategy to improve metabolic stability and binding affinity, addressing common challenges in peptide-based drug development.

Quality control and analytical characterization of 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid are critical for its application in GMP-compliant synthesis. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly employed to verify its purity and structural integrity. These analytical methods are frequently discussed in online forums and scientific communities, highlighting the compound's role in high-precision chemical manufacturing.

In summary, 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}-3-methylbutanoic acid (CAS No. 2172189-66-9) represents a sophisticated tool in modern medicinal chemistry. Its multifaceted applications—from peptide synthesis to drug design—align with current trends in biotechnology and therapeutic innovation. As research continues to explore its potential, this compound is poised to remain a focal point in discussions about next-generation pharmaceuticals and bioconjugation strategies.

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